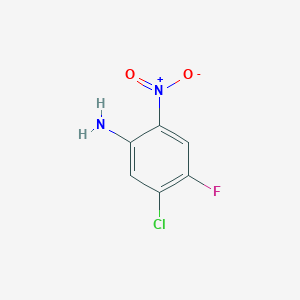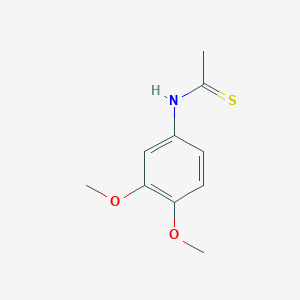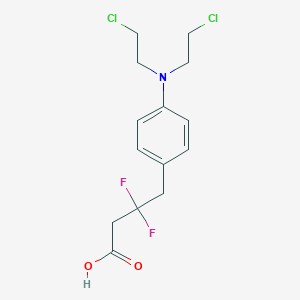
3,3-Difluorochlorambucil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorochlorambucil is a chemical compound that belongs to the class of nitrogen mustard compounds. It is a synthetic derivative of chlorambucil, which is an alkylating agent used in chemotherapy. 3,3-Difluorochlorambucil is a potential anticancer agent that has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 3,3-Difluorochlorambucil involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death. 3,3-Difluorochlorambucil has also been shown to induce apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
3,3-Difluorochlorambucil has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to modulate the expression of genes involved in apoptosis and DNA repair. In vivo studies have demonstrated the efficacy of 3,3-Difluorochlorambucil in inhibiting tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3,3-Difluorochlorambucil is its potent anticancer activity. It has shown superior efficacy compared to other nitrogen mustard compounds. However, the synthesis of 3,3-Difluorochlorambucil is complex and requires specialized equipment and expertise. The compound is also highly reactive and toxic, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 3,3-Difluorochlorambucil. One area of interest is the development of novel formulations and delivery systems that can improve the bioavailability and efficacy of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3,3-Difluorochlorambucil. The development of combination therapies that can enhance the anticancer activity of 3,3-Difluorochlorambucil is also a promising area of research.
Conclusion:
In conclusion, 3,3-Difluorochlorambucil is a potential anticancer agent that has shown promising results in preclinical studies. Its mechanism of action involves the alkylation of DNA, which leads to the inhibition of DNA replication and transcription. 3,3-Difluorochlorambucil has demonstrated superior efficacy compared to other nitrogen mustard compounds. However, its synthesis is complex and requires specialized equipment and expertise. Future research on 3,3-Difluorochlorambucil should focus on the development of novel formulations, identification of biomarkers, and combination therapies.
Synthesis Methods
The synthesis of 3,3-Difluorochlorambucil involves the reaction of chlorambucil with hydrogen fluoride gas in the presence of a catalyst. The reaction takes place at low temperature and high pressure. The yield of 3,3-Difluorochlorambucil is around 60-70%.
Scientific Research Applications
3,3-Difluorochlorambucil has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In preclinical studies, 3,3-Difluorochlorambucil has demonstrated superior efficacy compared to chlorambucil and other nitrogen mustard compounds.
properties
CAS RN |
103638-41-1 |
|---|---|
Product Name |
3,3-Difluorochlorambucil |
Molecular Formula |
C14H17Cl2F2NO2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]phenyl]-3,3-difluorobutanoic acid |
InChI |
InChI=1S/C14H17Cl2F2NO2/c15-5-7-19(8-6-16)12-3-1-11(2-4-12)9-14(17,18)10-13(20)21/h1-4H,5-10H2,(H,20,21) |
InChI Key |
BUEVKJMGAZEULE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |
Other CAS RN |
103638-41-1 |
synonyms |
3,3-difluorochlorambucil beta,beta-difluorochlorambucil CB 7103 CB-7103 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



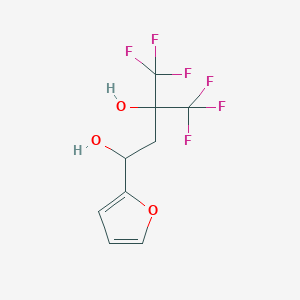


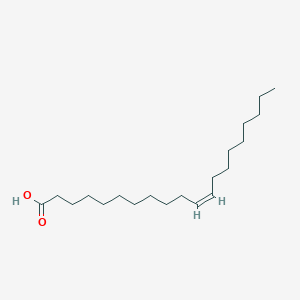


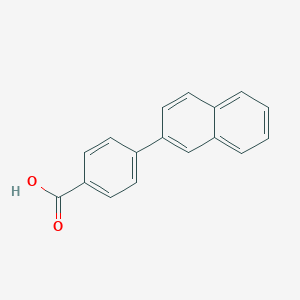
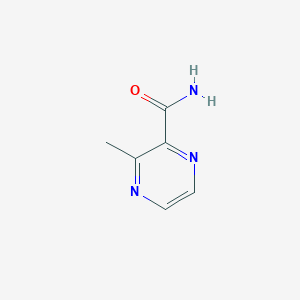
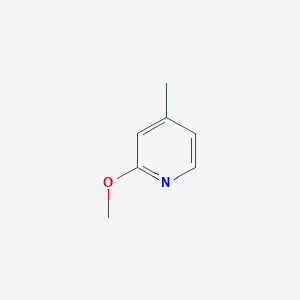
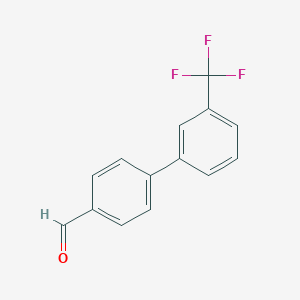
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)

